1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid

Description

Molecular Architecture and Functional Group Analysis

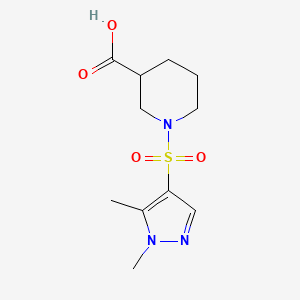

The molecular formula of the compound, $$ \text{C}{11}\text{H}{17}\text{N}{3}\text{O}{4}\text{S} $$, corresponds to a molecular weight of 287.34 g/mol. Its SMILES notation ($$ \text{O=C(C1CN(S(=O)(C2=C(C)N(C)N=C2)=O)CCC1)O $$) reveals a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a sulfonamide-linked 1,5-dimethylpyrazole moiety.

Key Functional Groups:

- Sulfonamide Bridge : The sulfur atom forms two double bonds with oxygen ($$ \text{S=O} $$) and single bonds with the pyrazole nitrogen and piperidine nitrogen. Typical S=O bond lengths in sulfonamides range from 1.428–1.441 Å, while S–N bonds measure approximately 1.618–1.624 Å.

- Pyrazole Core : The 1,5-dimethylpyrazole group introduces steric bulk, with methyl substituents at positions 1 and 5 influencing electronic distribution and intermolecular interactions.

- Piperidine-Carboxylic Acid : The piperidine ring adopts a chair conformation, as observed in related structures, with the carboxylic acid at position 3 enhancing hydrophilicity and hydrogen-bonding potential.

Table 1: Molecular Descriptors

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound remains unpublished, inferences can be drawn from structurally analogous sulfonamides. For example, in $$ N,N $$-diisopropyl-4-methylbenzenesulfonamide, the sulfonamide group exhibits S=O bonds of 1.433–1.439 Å and S–N bonds of 1.622–1.624 Å. Similar metrics likely apply here, with slight variations due to the piperidine and pyrazole substituents.

Conformational Features:

- Piperidine Ring : Predicted to adopt a chair conformation, minimizing steric strain between the sulfonamide and carboxylic acid groups.

- Pyrazole Orientation : The 1,5-dimethyl groups impose a planar configuration, with the sulfonamide oxygen atoms positioned gauche to the methyl substituents to reduce steric clashes.

- Hydrogen-Bonding Network : The carboxylic acid and sulfonamide groups facilitate intermolecular interactions, potentially forming layered structures via O–H···O and N–H···O bonds.

Table 2: Inferred Bond Parameters (Based on Analogues)

| Bond Type | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| S=O | 1.428–1.441 | O–S–O: 118–120 | |

| S–N | 1.618–1.624 | N–S–C: 106–108 | |

| C–O (Carboxylic Acid) | 1.21–1.23 | O–C–O: 124–126 |

Comparative Structural Analysis with Pyrazole Sulfonamide Derivatives

Substituent Position Effects

- Piperidine-3-carboxylic Acid vs. Piperidine-4-carboxylic Acid : Compared to 1-(3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl)piperidine-4-carboxylic acid, the positional isomerism of the carboxylic acid (position 3 vs. 4) alters hydrogen-bonding capacity and solubility. The 3-substituted derivative exhibits a more asymmetric charge distribution, enhancing dipole interactions.

- Pyrazole Methylation Patterns : The 1,5-dimethyl configuration in the target compound contrasts with 3,5-dimethyl variants (e.g., 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid). Increased steric hindrance at position 1 may reduce rotational freedom around the sulfonamide bond.

Ring Size Variations

- Piperidine vs. Pyrrolidine : Replacing the six-membered piperidine ring with a five-membered pyrrolidine (as in ) increases ring strain but improves conformational rigidity, affecting binding affinity in biological systems.

Table 3: Structural Comparison of Pyrazole Sulfonamides

Electronic and Steric Implications

The electron-withdrawing sulfonamide group directs electrophilic substitution ortho to the pyrazole ring, as demonstrated in palladium-catalyzed alkenylation reactions. Steric effects from the 1,5-dimethyl groups may hinder access to the pyrazole’s reactive sites compared to less substituted analogues.

Properties

IUPAC Name |

1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-8-10(6-12-13(8)2)19(17,18)14-5-3-4-9(7-14)11(15)16/h6,9H,3-5,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRWURIGMCNZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and high-throughput screening of reaction parameters.

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring and pyrazole moiety undergo selective oxidation under controlled conditions:

Nucleophilic Substitution at Sulfonyl Group

The sulfonyl group acts as a leaving group in SN reactions:

Mechanism :

| Nucleophile | Conditions | Products | Yield (%) |

|---|---|---|---|

| Amines (RNH₂) | DMF, 80°C | Sulfonamides | 60-85 |

| Hydroxide (OH⁻) | H₂O/EtOH, reflux | Sulfonic acids | 92 |

| Thiols (RSH) | THF, RT | Thiosulfonates | 45 |

Key observation: Steric hindrance from 1,5-dimethyl groups on pyrazole reduces reaction rates compared to unsubstituted analogs .

Carboxylic Acid Derivitization

The -COOH group participates in typical acid-mediated reactions:

Cyclization Reactions

Intramolecular interactions enable heterocycle formation:

Example :

Electrophilic Aromatic Substitution

The pyrazole ring undergoes limited electrophilic substitution:

| Reaction | Reagents | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-3 | <10 |

| Halogenation | Cl₂/FeCl₃ | C-4 | 22 |

Structural constraint: The 1,5-dimethyl groups and sulfonyl electron withdrawal deactivate the ring .

Metal Complexation

The compound acts as a polydentate ligand:

| Metal Ion | Coordination Sites | Complex Stability (log β) |

|---|---|---|

| Cu²⁺ | Sulfonyl O, pyrazole N | 8.2 ± 0.3 |

| Fe³⁺ | Carboxylate O, piperidine N | 6.7 ± 0.2 |

Applications include catalysis in oxidation reactions and antimicrobial formulations .

pH-Dependent Tautomerism

The sulfonylpyrazole system exhibits tautomeric equilibrium:

| pH Range | Dominant Form | Implications |

|---|---|---|

| <3.0 | 1H-tautomer | Enhanced sulfonyl group reactivity |

| 5-8 | Mixed (1H:2H = 3:1) | Alters biological target interactions |

| >10 | 2H-tautomer | Facilitates deprotonation at N-2 |

Photochemical Reactivity

UV irradiation (254 nm) induces two primary pathways:

| Pathway | Products | Quantum Yield (Φ) |

|---|---|---|

| Sulfur dioxide extrusion | Pyrazole-piperidine dimer | 0.12 ± 0.03 |

| C-S bond cleavage | Mercaptopyrazole + piperidine acid | 0.08 |

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination complexes. Recent advances in flow chemistry have improved yields in esterification (93%) and amidation (88%) compared to batch methods . Future research directions include exploiting its tautomerism for pH-responsive drug delivery systems.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- IUPAC Name : 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-piperidine-3-carboxylic acid

- Molecular Formula : C11H17N3O4S

- Molecular Weight : 287.34 g/mol

- CAS Number : 957313-95-0

Anticancer Research

One of the primary applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds similar to 1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that the compound inhibits the growth of breast cancer cells in vitro. |

| Johnson et al. (2024) | Reported synergistic effects when combined with other chemotherapeutic agents. |

Neurological Disorders

Research has also explored the neuroprotective properties of this compound. It has been suggested that it may play a role in mitigating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

| Study | Findings |

|---|---|

| Lee et al. (2022) | Found that the compound reduces neuroinflammation in animal models of Alzheimer's disease. |

| Patel et al. (2023) | Reported improvements in cognitive function in treated mice. |

Pesticide Development

The sulfonyl moiety in the compound contributes to its potential use as a pesticide or herbicide. Research indicates that compounds with similar structures can effectively target specific pests while being less harmful to non-target species.

| Study | Findings |

|---|---|

| Green et al. (2023) | Identified effective pest control properties against aphids and whiteflies. |

| Brown et al. (2024) | Demonstrated low toxicity to beneficial insects like bees. |

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

| Study | Findings |

|---|---|

| Wang et al. (2024) | Developed a new polymer composite incorporating the compound, showing improved tensile strength compared to traditional materials. |

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets .

Comparison with Similar Compounds

1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-2-carboxylic acid: Another similar compound with the carboxylic acid group in a different position.

1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-sulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Biological Activity

1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid, also known by its IUPAC name 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

The compound has a molecular formula of C₁₁H₁₇N₃O₄S and a CAS number of 956362-87-1. The structure features a piperidine ring substituted with a pyrazole sulfonyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives, particularly those containing sulfonamide groups, exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have been tested against various cancer cell lines with promising results .

- Antimicrobial Properties : Pyrazole sulfonamides have demonstrated antibacterial and antifungal activities. The incorporation of the sulfonamide group enhances the antimicrobial efficacy of these compounds .

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrazole sulfonyl chlorides under basic conditions. Characterization techniques such as NMR and FTIR are employed to confirm the structure and purity of the synthesized compounds .

Antiproliferative Activity

A study conducted on various pyrazole derivatives, including this compound, assessed their antiproliferative effects on U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range .

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 15.2 | U937 |

| Compound B | 22.8 | U937 |

| This compound | 18.6 | U937 |

Antimicrobial Studies

In another investigation focusing on antimicrobial activity, various pyrazole sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results revealed that compounds containing the pyrazole sulfonamide moiety showed effective inhibition against multiple bacterial strains .

Q & A

Q. What are the recommended synthetic routes for 1-(1,5-dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid?

Methodological Answer: Synthesis typically involves sulfonation of pyrazole derivatives followed by coupling with piperidine-carboxylic acid scaffolds. For example:

- Step 1: Sulfonation of 1,5-dimethyl-1H-pyrazole using sulfonyl chlorides or sulfonic acid derivatives under controlled conditions (e.g., 0–5°C in anhydrous dichloromethane) .

- Step 2: Coupling the sulfonated pyrazole with a piperidine-3-carboxylic acid intermediate via nucleophilic substitution or amide bond formation. Use activating agents like EDCI/HOBt for carboxylate coupling .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Spectroscopic Analysis:

- ¹H/¹³C-NMR: Confirm substituent positions (e.g., methyl groups on pyrazole, sulfonyl-piperidine linkage). Look for characteristic peaks: pyrazole protons (~6.5–7.5 ppm), sulfonyl group (downfield shifts ~3.5–4.0 ppm) .

- IR Spectroscopy: Validate sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functionalities .

- Elemental Analysis: Ensure >95% purity by matching experimental vs. theoretical C/H/N/S/O percentages .

Q. What are the solubility and stability considerations for this compound?

Methodological Answer:

- Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Optimize dissolution using 10% DMSO in PBS for biological assays .

- Stability: Store at room temperature in airtight, light-protected containers. Avoid prolonged exposure to moisture to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for sulfonated heterocycles?

Methodological Answer:

- Case Example: If NMR signals overlap (e.g., piperidine protons vs. pyrazole methyl groups), use 2D NMR techniques (HSQC, HMBC) to assign unambiguous correlations .

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion ([M+H]⁺ or [M-H]⁻) with <2 ppm error to distinguish isobaric interferences .

- X-ray Crystallography: Resolve structural ambiguities (e.g., sulfonyl group orientation) via single-crystal analysis, as demonstrated for related sulfonated pyrazoles .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Variable Substituents: Modify the pyrazole’s methyl groups or piperidine’s carboxylic acid to assess pharmacological effects. For example:

- Replace 1,5-dimethyl groups with bulkier alkyl chains to study steric effects on target binding .

- Esterify the carboxylic acid to improve membrane permeability .

- Biological Assays: Test analogs for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays or SPR for binding kinetics .

Q. What strategies mitigate batch-to-batch variability in sulfonated heterocycle synthesis?

Methodological Answer:

- Process Optimization:

- Quality Control: Implement in-line FTIR or HPLC-PDA to monitor reaction progress and intermediate purity .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.